tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate involves several steps. One common synthetic route includes the reaction of a suitable azabicycloheptane derivative with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the reactants and products.
Chemical Reactions Analysis
tert-Butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
tert-Butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate can be compared to other similar compounds, such as:
tert-Butyl N-[(1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl]carbamate: This compound has a similar structure but contains an oxygen atom in the bicyclic ring, which can alter its chemical reactivity and biological activity.
tert-Butyl N-[(1R,3R,6S)-7-thiabicyclo[4.1.0]heptan-3-yl]carbamate: This compound contains a sulfur atom in the bicyclic ring, which can also affect its properties and applications.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the azabicycloheptane moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-7-4-5-8-9(6-7)13-8/h7-9,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+,9-/m1/s1 |
InChI Key |
HTMVQKHONBQQNP-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2[C@@H](C1)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C(C1)N2 |
Origin of Product |
United States |
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